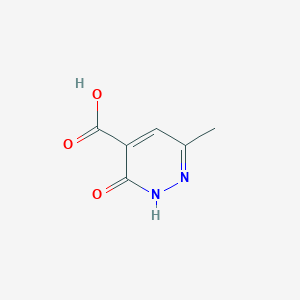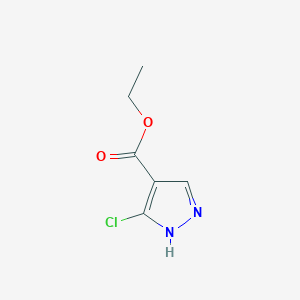
4-(Diméthylamino)butanoate d’éthyle
Vue d'ensemble
Description
Ethyl 4-(dimethylamino)butyrate is a chemical compound with the molecular formula C8H17NO2 . It is also known by other names such as Butanoic acid, 4-(dimethylamino)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(dimethylamino)butyrate is characterized by its molecular formula C8H17NO2 and a molecular weight of 159.23 .Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 4-(Diméthylamino)butanoate d’éthyle (également connu sous le nom de 4-(Diméthylamino)butyrate d’éthyle), en se concentrant sur six applications uniques :
Intermédiaires pharmaceutiques
Le this compound est largement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa structure lui permet de participer à des réactions qui forment l’épine dorsale de nombreux médicaments, en particulier ceux ciblant le système nerveux central. La capacité de ce composé à servir de précurseur dans la synthèse de molécules complexes en fait un outil précieux en chimie médicinale .
Traitement des maladies cardiovasculaires
La recherche a exploré l’utilisation du this compound dans le traitement des maladies cardiovasculaires. Son potentiel à agir comme agent thérapeutique découle de sa capacité à interagir avec des voies biologiques spécifiques impliquées dans la santé cardiovasculaire. Des études ont indiqué que des dérivés de ce composé pourraient aider à gérer des affections telles que l’hypertension et l’athérosclérose .
Agents neuroprotecteurs
Le this compound s’est avéré prometteur comme agent neuroprotecteur. Ses propriétés chimiques lui permettent de franchir la barrière hémato-encéphalique, ce qui en fait un candidat pour le traitement de maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson. Des recherches sont en cours pour comprendre ses mécanismes et son efficacité dans la protection des cellules nerveuses contre le stress oxydatif et l’apoptose .
Synthèse chimique
En chimie organique, le this compound est utilisé comme réactif dans diverses voies de synthèse. Sa réactivité et sa stabilité le rendent adapté à la formation de liaisons carbone-azote, qui sont essentielles dans la synthèse de nombreux composés organiques. Cette application est particulièrement importante dans le développement de nouveaux matériaux et produits chimiques .
Industrie des arômes et des parfums
Bien que moins courant que d’autres esters, le this compound peut être utilisé dans l’industrie des arômes et des parfums. Son groupe fonctionnel ester contribue à son potentiel en tant qu’agent aromatisant, offrant des propriétés aromatiques uniques. Cette application est encore en cours d’exploration, des recherches étant en cours sur ses caractéristiques sensorielles et sa sécurité .
Recherche biochimique
Le this compound est utilisé dans la recherche biochimique comme un composé modèle pour étudier les réactions d’estérification et d’amination. Sa structure bien définie et sa réactivité en font un excellent candidat pour l’investigation de processus biochimiques fondamentaux. Les chercheurs l’utilisent pour comprendre les mécanismes enzymatiques et pour développer de nouveaux biocatalyseurs .
Produits chimiques agricoles
Le this compound pourrait être utilisé dans le développement de produits chimiques agricoles, tels que les pesticides et les herbicides. Sa capacité à interagir avec les systèmes biologiques peut être exploitée pour créer des composés qui protègent les cultures contre les ravageurs et les maladies. Cette application est encore au stade expérimental, la recherche se concentrant sur l’efficacité et l’impact environnemental .
Science des polymères
En science des polymères, le this compound peut être utilisé comme monomère ou agent modificateur pour créer des polymères aux propriétés spécifiques. Son incorporation dans les chaînes de polymères peut améliorer la flexibilité, la durabilité et d’autres propriétés mécaniques. Cette application est particulièrement pertinente dans le développement de matériaux de pointe pour diverses utilisations industrielles .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ethyl 4-(dimethylamino)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylases, where Ethyl 4-(dimethylamino)butyrate acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function. Additionally, Ethyl 4-(dimethylamino)butyrate has been shown to interact with G protein-coupled receptors, influencing cellular signaling pathways .
Cellular Effects
Ethyl 4-(dimethylamino)butyrate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 4-(dimethylamino)butyrate can induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(dimethylamino)butyrate involves several key processes. At the molecular level, it binds to specific biomolecules, such as histone deacetylases, inhibiting their activity . This inhibition results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Additionally, Ethyl 4-(dimethylamino)butyrate can modulate the activity of G protein-coupled receptors, influencing downstream signaling pathways and cellular responses . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(dimethylamino)butyrate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl 4-(dimethylamino)butyrate remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of Ethyl 4-(dimethylamino)butyrate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, Ethyl 4-(dimethylamino)butyrate can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 4-(dimethylamino)butyrate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. One of the primary metabolic pathways includes its conversion to butyrate, a short-chain fatty acid, through enzymatic hydrolysis . Butyrate plays a crucial role in energy metabolism, serving as a substrate for cellular respiration and influencing metabolic functions such as thermogenesis, lipid and glucose metabolism, and inflammation . The interaction of Ethyl 4-(dimethylamino)butyrate with metabolic enzymes can also affect the levels of other metabolites, contributing to its overall metabolic impact.
Transport and Distribution
The transport and distribution of Ethyl 4-(dimethylamino)butyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Ethyl 4-(dimethylamino)butyrate can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s biological activity and overall distribution within the body.
Subcellular Localization
Ethyl 4-(dimethylamino)butyrate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, Ethyl 4-(dimethylamino)butyrate can be targeted to specific organelles, such as the nucleus, through post-translational modifications or targeting signals . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
ethyl 4-(dimethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBLETXVSZOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176517 | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-23-2 | |
| Record name | Butanoic acid, 4-(dimethylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(DIMETHYLAMINO)BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


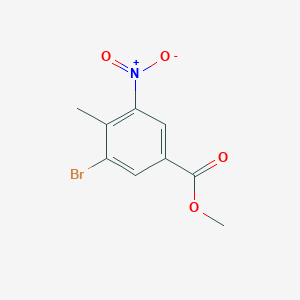
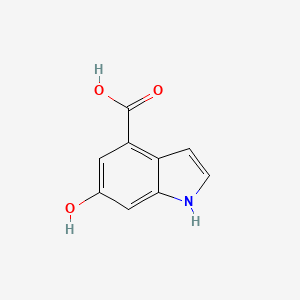



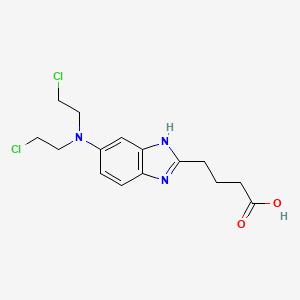

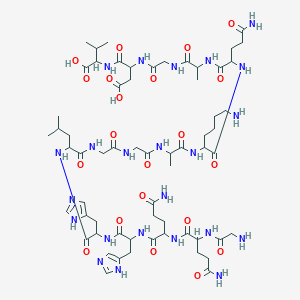
![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

